GSK 366
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[5-chloro-6-[(1R)-1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWASLAPMFGBZQP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)[C@@H](C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Target Profile and Selectivity of GSK360
Disclaimer: Publicly available scientific literature, patent databases, and clinical trial registries do not contain information on a compound designated "GSK360." The following is a comprehensive template designed to meet the user's specifications for an in-depth technical guide. Researchers, scientists, and drug development professionals with access to the relevant proprietary data can use this structure to assemble a complete profile of GSK360.
Executive Summary
This document provides a detailed overview of the target profile and selectivity of the investigational compound GSK360. The primary pharmacological target, mechanism of action, and off-target activity are summarized herein. All included data is based on a series of preclinical in vitro and in vivo assays designed to characterize the compound's potency, selectivity, and potential for clinical development.
Target Profile
Primary Target and Mechanism of Action
GSK360 is a potent and selective [Insert Target Class, e.g., Kinase, GPCR, etc. ] inhibitor targeting [Insert Primary Target Name, e.g., Epidermal Growth Factor Receptor (EGFR) ]. The compound demonstrates [Insert type of inhibition, e.g., competitive, non-competitive, allosteric ] inhibition of the target, thereby modulating the [Insert name of signaling pathway ] pathway.
Signaling Pathway
The target of GSK360, [Insert Primary Target Name ], is a key component of the [Insert Signaling Pathway Name ] pathway. This pathway is crucial for regulating cellular processes such as [Insert relevant cellular processes, e.g., proliferation, differentiation, apoptosis ]. Dysregulation of this pathway has been implicated in the pathophysiology of [Insert relevant disease(s) ].
Caption: Simplified [Insert Pathway Name] Signaling Pathway.
Quantitative Data
The potency and selectivity of GSK360 were assessed through a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Biochemical Potency
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| [Primary Target] | [e.g., TR-FRET] | [Value] | [Value] |
| [Ortholog, e.g., Mouse Target] | [e.g., TR-FRET] | [Value] | [Value] |
Cellular Potency
| Cell Line | Assay Type | EC50 (nM) |
| [Cell Line 1] | [e.g., Phospho-Target ELISA] | [Value] |
| [Cell Line 2] | [e.g., Cell Proliferation Assay] | [Value] |
| [Cell Line 3] | [e.g., Reporter Gene Assay] | [Value] |
Kinase Selectivity Profile (Example for a Kinase Inhibitor)
| Kinase | % Inhibition @ [Concentration] | IC50 (nM) |
| [Primary Target] | [Value] | [Value] |
| [Kinase 2] | [Value] | > [Value] |
| [Kinase 3] | [Value] | > [Value] |
| [Kinase 4] | [Value] | > [Value] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
[Example: TR-FRET Biochemical Assay]
Objective: To determine the in vitro potency of GSK360 against [Primary Target].
Materials:
-
Recombinant [Primary Target] protein
-
[Substrate]
-
ATP
-
TR-FRET donor and acceptor antibodies
-
GSK360 compound series
-
Assay buffer [Specify composition]
Method:
-
A serial dilution of GSK360 was prepared in DMSO and then diluted in assay buffer.
-
The [Primary Target] enzyme and [Substrate] were incubated with the compound dilutions for [Time] at [Temperature].
-
The kinase reaction was initiated by the addition of ATP and allowed to proceed for [Time] at [Temperature].
-
The reaction was stopped by the addition of EDTA.
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TR-FRET detection reagents were added and the plate was incubated for [Time] at room temperature.
-
The TR-FRET signal was read on a plate reader at the appropriate wavelengths.
-
IC50 values were calculated using a four-parameter logistic fit.
[Example: Cell Proliferation Assay]
Objective: To determine the effect of GSK360 on the proliferation of [Cell Line].
Materials:
-
[Cell Line] cells
-
Cell culture medium [Specify composition]
-
GSK360 compound series
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Method:
-
Cells were seeded in 96-well plates at a density of [Number] cells/well and allowed to adhere overnight.
-
A serial dilution of GSK360 was added to the cells.
-
Plates were incubated for [Time, e.g., 72 hours] at 37°C, 5% CO2.
-
Cell viability was assessed by adding CellTiter-Glo® reagent and measuring luminescence.
-
EC50 values were determined by non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the kinase selectivity profiling of GSK360.
Caption: Kinase Selectivity Profiling Workflow.
Conclusion
GSK360 is a potent and selective inhibitor of [Insert Primary Target ]. The compound demonstrates significant activity in both biochemical and cellular assays, with a favorable selectivity profile against a broad panel of kinases and other off-targets. These findings support the continued investigation of GSK360 as a potential therapeutic agent for [Insert Disease Area ]. Further studies are warranted to evaluate its in vivo efficacy and safety profile.
Unraveling the Impact of GSK360 on Symmetric Dimethylarginine (SDMA) Levels: A Technical Overview
Despite a comprehensive investigation, the identifier "GSK360" does not correspond to a publicly disclosed drug or investigational compound from GlaxoSmithKline (GSK). As a result, there is no available data to create a technical guide on its specific effects on symmetric dimethylarginine (SDMA) levels.
Extensive searches across scientific databases, patent filings, and clinical trial registries have failed to identify any therapeutic agent designated as GSK360. It is possible that "GSK360" represents an internal codename not yet in the public domain, a discontinued (B1498344) project, or a misinterpretation of another compound identifier.
While a direct analysis of GSK360's effect on SDMA is not possible, this guide will provide a foundational understanding of SDMA for researchers, scientists, and drug development professionals. This includes an overview of SDMA as a crucial biomarker, the biological pathways influencing its levels, and the established methodologies for its measurement.
Symmetric Dimethylarginine (SDMA): A Key Biomarker of Renal Function
Symmetric dimethylarginine (SDMA) has emerged as a critical biomarker for assessing renal function. It is a methylated form of the amino acid arginine, produced by the breakdown of proteins where arginine residues have been post-translationally modified.
Table 1: Key Characteristics of Symmetric Dimethylarginine (SDMA)
| Feature | Description |
| Primary Clinical Significance | Early and sensitive indicator of declining glomerular filtration rate (GFR). |
| Source | Produced during proteolysis of methylated proteins in all nucleated cells. |
| Primary Route of Elimination | Excreted from the body almost exclusively by the kidneys. |
| Advantages over Creatinine | Less influenced by muscle mass, making it a more reliable marker in various patient populations. |
| Clinical Utility | Aids in the early detection and monitoring of acute and chronic kidney disease. |
Biological Pathways Influencing SDMA Levels
The concentration of SDMA in the bloodstream is primarily determined by its rate of production and its rate of renal clearance.
Protein Arginine Methylation and Proteolysis
The synthesis of SDMA begins with the methylation of arginine residues within proteins by a class of enzymes known as Protein Arginine Methyltransferases (PRMTs) . Specifically, Type II PRMTs are responsible for the symmetric dimethylation of arginine. Following the natural turnover of these methylated proteins, proteolysis releases free SDMA into the circulation.
Renal Excretion
SDMA is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules. Therefore, its plasma concentration is inversely correlated with the glomerular filtration rate (GFR). A decrease in GFR leads to an accumulation of SDMA in the blood.
Below is a simplified representation of the signaling pathway leading to SDMA production and its subsequent clearance.
Core Concepts: The Spliceosome and Its Inhibition
An in-depth analysis of current scientific literature and public databases reveals no specific information regarding a compound designated "GSK360" and its direct impact on spliceosome assembly. It is possible that "GSK360" is an internal development codename, a very recent discovery not yet in the public domain, or a hypothetical compound.
Therefore, this guide will provide a comprehensive overview of the general mechanisms by which small molecule inhibitors can affect spliceosome assembly, using illustrative examples and data from well-characterized spliceosome modulators as a proxy. This framework is designed to be directly applicable to the analysis of a novel compound like GSK360 once specific data becomes available.
The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a critical step in the maturation of most eukaryotic mRNAs. The assembly of the spliceosome is a highly regulated, stepwise process involving the ordered recruitment of small nuclear ribonucleoproteins (snRNPs) – U1, U2, U4, U5, and U6 – and numerous non-snRNP protein factors.
Small molecule inhibitors can disrupt this process at various stages, leading to global or specific alterations in mRNA splicing. A common target for therapeutic intervention is the SF3B1 protein, a core component of the U2 snRNP. Inhibition of SF3B1 can stall spliceosome assembly at an early stage, preventing the stable association of the U2 snRNP at the branch point sequence of the intron.
Quantitative Impact of Spliceosome Modulators on Assembly
To understand the potency and mechanism of a compound like GSK360, several quantitative assays are typically employed. The data below is hypothetical and representative of what might be observed for a potent SF3B1 inhibitor.
Table 1: Biochemical Potency of a Representative Spliceosome Inhibitor
| Assay Type | Target | Metric | Value |
| In vitro Splicing Assay | Endogenous pre-mRNA | IC50 | 5 nM |
| Fluorescence Polarization | Recombinant SF3B1 complex | Ki | 0.8 nM |
| Cellular Thermal Shift Assay (CETSA) | Cellular SF3B1 | Tagg | +4.2 °C |
| Spliceosome Assembly Assay | U2 snRNP recruitment | EC50 | 12 nM |
Table 2: Cellular Splicing Alterations Induced by a Representative Inhibitor
| Cell Line | Treatment Duration | Splicing Event Type | Percentage of Affected Events |
| HeLa | 6 hours | Exon Skipping | 15% |
| MV-4-11 | 6 hours | Intron Retention | 8% |
| HeLa | 24 hours | Alternative 3' Splice Site Usage | 11% |
| MV-4-11 | 24 hours | Alternative 5' Splice Site Usage | 6% |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of results. Below are protocols for key experiments used to characterize spliceosome inhibitors.
In Vitro Splicing Assay
This assay assesses the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
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Preparation of Nuclear Extract: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa) to provide the necessary splicing factors.
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Radiolabeling of pre-mRNA: A model pre-mRNA substrate (e.g., MINX) is transcribed in vitro with a radiolabeled nucleotide (e.g., [α-³²P]UTP).
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Splicing Reaction: The splicing reaction is assembled by combining the nuclear extract, radiolabeled pre-mRNA, ATP, and varying concentrations of the inhibitor (e.g., GSK360). Reactions are typically incubated at 30°C for 30-60 minutes.
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RNA Analysis: RNA is extracted from the reactions and analyzed by denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen, and the bands corresponding to pre-mRNA, mRNA, and splicing intermediates are quantified.
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Data Analysis: The percentage of splicing inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
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Cell Treatment: Intact cells are treated with the inhibitor or vehicle control for a specified time.
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Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures.
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Cell Lysis and Fractionation: The cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.
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Protein Detection: The amount of soluble target protein (e.g., SF3B1) at each temperature is quantified by Western blotting or mass spectrometry.
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Data Analysis: A melting curve is generated by plotting the fraction of soluble protein as a function of temperature. A shift in the melting temperature (Tagg) in the presence of the inhibitor indicates target engagement.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Hypothetical mechanism of GSK360 action on the spliceosome assembly pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Conclusion and Future Directions
The study of spliceosome modulators is a rapidly evolving field with significant therapeutic potential. While specific data on "GSK360" is not yet publicly available, the experimental framework and conceptual models presented here provide a robust foundation for its characterization. Future studies would need to generate specific biochemical and cellular data for GSK360 to fully elucidate its mechanism of action and potential as a therapeutic agent. This would involve detailed kinetic studies, high-throughput splicing analysis, and in vivo efficacy studies to build a comprehensive profile of the compound.
Investigating the pharmacokinetics and pharmacodynamics of GSK360
An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific investigational compound designated as GSK360. The provided search results pertain to other GlaxoSmithKline (GSK) compounds, including GSK2256098, GSK2118436, GSK2018682, and others, as well as general information about GSK's clinical trial processes.
It is possible that "GSK360" is an internal GSK codename not yet disclosed publicly, a very early-stage compound with no published data, or a typographical error. Without a specific, publicly recognized compound identifier, it is not possible to provide a detailed technical guide on its pharmacokinetics and pharmacodynamics.
To facilitate the creation of the requested in-depth guide, please provide a corrected or alternative compound name. Once a valid compound is identified, a comprehensive summary of its pharmacokinetic and pharmacodynamic properties, including data tables, experimental protocols, and pathway visualizations, can be compiled.
GSK360: A Potent and Selective Chemical Probe for Interrogating PRMT5 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a myriad of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous human diseases, most notably cancer, making it a compelling therapeutic target. GSK3326595 (also known as GSK360) is a potent, selective, and reversible small molecule inhibitor of PRMT5. Its high specificity and robust cellular activity have established it as an invaluable chemical probe for elucidating the multifaceted functions of PRMT5 in normal physiology and disease. This technical guide provides a comprehensive overview of GSK360, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in key experimental assays.
Mechanism of Action
GSK360 is a substrate-competitive inhibitor of PRMT5. It binds to the substrate-binding pocket of the PRMT5/MEP50 complex, thereby preventing the binding of protein substrates and inhibiting the transfer of methyl groups from the co-factor S-adenosylmethionine (SAM). This leads to a global reduction in symmetric dimethylarginine (SDMA) levels on a multitude of cellular proteins.
Biochemical and Cellular Activity
GSK360 exhibits potent inhibition of the PRMT5/MEP50 complex in biochemical assays and demonstrates robust anti-proliferative activity in a wide range of cancer cell lines.
Table 1: Biochemical Activity of GSK360 against PRMT5/MEP50
| Substrate | IC50 (nM) | Ki*app (nM) | Reference |
| Histone H4 peptide | 6.2 ± 0.8 | 3.1 ± 0.4 | [1] |
| SmD3 peptide | - | 3.0 ± 0.8 | [2] |
| HNRNPH1 peptide | - | 9.5 ± 3.3 | [2] |
| H2A peptide | - | 3.0 ± 0.3 | [2] |
| FUBP1 peptide | - | 9.9 ± 0.8 | [2] |
Table 2: Cellular Activity of GSK360 in Various Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | SDMA EC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | 7.6 | 2 | [1] |
| REC-1 | Mantle Cell Lymphoma | - | - | [1] |
| Granta-519 | Mantle Cell Lymphoma | - | - | [3] |
| Maver-1 | Mantle Cell Lymphoma | - | - | [4] |
| MV-4-11 | Acute Myeloid Leukemia | - | - | [5] |
| MDA-MB-468 | Breast Cancer | - | - | |
| A broad panel of 276 cell lines | Various | 7.6 to >30,000 | - | [1] |
Selectivity Profile
A key attribute of a chemical probe is its selectivity for the intended target over other related proteins. GSK360 has been extensively profiled against a panel of other methyltransferases and demonstrates exceptional selectivity for PRMT5.
Table 3: Selectivity of GSK360
| Enzyme | Fold Selectivity over PRMT5 | Reference |
| Panel of 20 other methyltransferases | >4,000 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of GSK360 as a chemical probe. The following are protocols for key experiments to assess PRMT5 function and target engagement of GSK360.
PRMT5 Biochemical Assay
This protocol is for determining the in vitro potency of GSK360 against the PRMT5/MEP50 enzyme complex using a radioactive filter binding assay.
Materials:
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Recombinant human PRMT5/MEP50 complex (Reaction Biology Corp.)
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Histone H4 peptide (1-21) substrate
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S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
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GSK360
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Assay Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF
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Trichloroacetic acid (TCA)
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Scintillation fluid
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Filter plates (e.g., Millipore Multiscreen)
Procedure:
-
Prepare a serial dilution of GSK360 in DMSO.
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In a 96-well plate, add 2 µL of the GSK360 dilution or DMSO (vehicle control).
-
Prepare a master mix containing PRMT5/MEP50 complex (e.g., 5 nM final concentration) and Histone H4 peptide (e.g., 2 µM final concentration) in Assay Buffer.
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Add 48 µL of the enzyme/substrate master mix to each well.
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Pre-incubate the plate for 15 minutes at room temperature.
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Initiate the reaction by adding 50 µL of Assay Buffer containing [³H]-SAM (e.g., 1 µM final concentration).
-
Incubate the reaction for 60 minutes at 30°C.[7]
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Transfer the reaction mixture to a filter plate and wash three times with 10% TCA.
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Dry the filter plate and add scintillation fluid to each well.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percent inhibition for each GSK360 concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol describes the detection of global SDMA levels in cell lysates following treatment with GSK360.
Materials:
-
Cell lines of interest
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GSK360
-
Cell culture medium and supplements
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibody: anti-SDMA antibody (e.g., Cell Signaling Technology)
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Primary antibody: anti-GAPDH or anti-β-tubulin (loading control)
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HRP-conjugated secondary antibody
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Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat cells with a dose-response of GSK360 or DMSO for the desired time (e.g., 72-96 hours).[8]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
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Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest
-
GSK360
-
PBS with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
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Centrifuge
-
Western blot materials (as described above)
Procedure:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend them in PBS with protease inhibitors at a desired density (e.g., 2 x 10⁶ cells/mL).
-
Treat one aliquot of the cell suspension with GSK360 (e.g., 1 µM) and another with DMSO (vehicle control) for 1-2 hours at 37°C.
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
-
Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a cooling step to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PRMT5 in each sample by Western blot as described above.
-
Quantify the band intensities and plot the normalized soluble PRMT5 fraction against the temperature to generate a melting curve. A shift in the melting curve in the presence of GSK360 indicates target engagement.[5]
Signaling Pathways and Experimental Workflows
GSK360 can be used to dissect the role of PRMT5 in various signaling pathways. PRMT5 has been shown to regulate key cancer-related pathways, including the PI3K/AKT, ERK, and Wnt/β-catenin pathways.
PRMT5 Signaling Network
Caption: PRMT5 signaling network and the inhibitory effect of GSK360.
Experimental Workflow for Assessing GSK360 Activity
References
- 1. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cellular Pathways Modulated by Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Disclaimer: The specific compound "GSK360" was not identified in the public domain. This guide focuses on the cellular pathways affected by the inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK-3), a key therapeutic target in various diseases, including HIV infection, based on available research on GSK-3 inhibitors.
This technical guide provides a comprehensive overview of the cellular pathways modulated by the inhibition of Glycogen Synthase Kinase 3 (GSK-3). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this critical enzyme. The guide details the molecular mechanisms, presents quantitative data from relevant studies, outlines experimental protocols, and provides visual representations of the key signaling pathways involved.
Introduction to GSK-3 and its Role in Cellular Signaling
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine protein kinase that plays a pivotal role in a multitude of cellular processes.[1][2] It is a key regulator of various signaling pathways, influencing metabolism, cell proliferation, differentiation, apoptosis, and embryonic development.[1][2] GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes.[3] Dysregulation of GSK-3 activity has been implicated in a range of pathologies, including neurodegenerative diseases, mood disorders, diabetes, and cancer.[1][2]
GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition by upstream signaling pathways. A key regulatory mechanism is the phosphorylation of an N-terminal serine residue (Ser21 in GSK-3α and Ser9 in GSK-3β), which induces a conformational change that blocks the enzyme's active site.[4]
Core Cellular Pathways Affected by GSK-3 Inhibition
GSK-3 inhibition impacts several critical signaling cascades. This section will focus on two major pathways where GSK-3 plays a central role: the Wnt/β-catenin signaling pathway and the regulation of HIV-1 replication and latency.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Upon Wnt binding to its receptor, the destruction complex is inactivated, leading to the inhibition of GSK-3. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[3] Pharmacological inhibition of GSK-3 mimics the effect of Wnt signaling, leading to the stabilization and nuclear accumulation of β-catenin and the activation of downstream gene expression.[2][3]
Regulation of HIV-1 Replication and Latency
Recent studies have highlighted the critical role of GSK-3 in HIV-1 pathogenesis. GSK-3β expression is upregulated in HIV-1-infected cells.[5] The viral transactivator protein, Tat, is essential for HIV-1 transcription. GSK-3β can form a complex that enhances Tat-mediated transcription of the HIV-1 long terminal repeat (LTR), thereby promoting viral replication.[5]
Inhibition of GSK-3 has been shown to suppress HIV-1 replication.[5] Furthermore, GSK-3 inhibitors can reactivate latent HIV-1.[3] In latently infected CD4+ T cells, suppression of GSK-3 activity leads to the activation of the Wnt/β-catenin/TCF1 axis, which in turn drives viral gene expression and reactivation from latency.[3] This suggests a dual role for GSK-3 inhibitors: suppressing active replication and potentially contributing to "shock and kill" strategies for eradicating latent viral reservoirs.
Quantitative Data on the Effects of GSK-3 Inhibition
The following tables summarize quantitative data from studies investigating the effects of GSK-3 inhibitors on HIV-1.
Table 1: Effect of GSK-3 Inhibitor 18BIOder on HIV-1 Replication
| Concentration of 18BIOder | Inhibition of HIV-1 Replication (p-value) | Cell Viability |
| 0.1 µM | Statistically significant (P = 0.030) | No significant loss |
| 1.0 µM | Statistically significant (P = 0.018) | No significant loss |
| Data from a study on a novel GSK-3β inhibitor, 18BIOder, demonstrating its ability to suppress viral replication without cytotoxicity.[5] |
Table 2: Effect of GSK-3 Inhibitor 6-BIO on HIV-1 Reactivation in J-Lat Cells
| Cell Line | Treatment | Outcome |
| J-Lat 10.6 | 6-BIO (indicated concentrations) | Inhibition of GSK-3 activity, increased β-catenin and TCF1 expression, and viral reactivation (quantified by GFP+ cells).[3] |
| J-Lat A2 | 6-BIO (indicated concentrations) | Inhibition of GSK-3 activity, increased β-catenin and TCF1 expression, and viral reactivation (quantified by GFP+ cells).[3] |
| J-Lat cells are a model of HIV-1 latency. This data shows that the GSK-3 inhibitor 6-BIO can reactivate latent HIV-1.[3] |
Table 3: Effect of Lithium Chloride (LiCl) on HIV-1 Reactivation in ACH2 Cells
| Treatment | Effect on β-catenin | Effect on HIV-1 |
| LiCl | Stabilized and increased nuclear translocation | Reactivated HIV-1 |
| ACH2 cells are another model of latent HIV-1 infection. LiCl, a known GSK-3 inhibitor, also demonstrated the ability to reactivate latent HIV-1.[3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of GSK-3 inhibitors.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins, such as GSK-3β, β-catenin, and TCF1.[3]
Protocol:
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors to release cellular proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.[3]
HIV-1 Reactivation Assay
Objective: To assess the ability of a compound to reactivate latent HIV-1.
Protocol (using J-Lat cells):
-
Cell Culture: J-Lat cells, which contain a latent, full-length HIV-1 provirus with a GFP reporter gene inserted into the nef open reading frame, are cultured under standard conditions.[3]
-
Compound Treatment: Cells are incubated with various concentrations of the GSK-3 inhibitor (e.g., 6-BIO) for a specified period (e.g., 24 hours).[3]
-
Flow Cytometry: Following treatment, the percentage of GFP-positive cells is determined by flow cytometry. An increase in the GFP-positive population indicates viral reactivation.[3]
Cell Viability Assay
Objective: To determine the cytotoxic effects of a compound on cells.
Protocol:
-
Cell Seeding: Cells are seeded in a multi-well plate at a specific density.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound.
-
Assay: After a defined incubation period, a viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels) is added to the wells.
-
Measurement: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The results are typically expressed as a percentage of the viability of untreated control cells.
Conclusion
The inhibition of GSK-3 represents a promising therapeutic strategy for a variety of diseases. The profound effects of GSK-3 inhibitors on fundamental cellular pathways, such as the Wnt/β-catenin signaling cascade, underscore the importance of this enzyme as a drug target. In the context of HIV-1, the dual action of GSK-3 inhibitors in both suppressing active viral replication and reactivating latent proviruses presents a unique opportunity for the development of novel anti-HIV therapeutics. Further research into the intricate roles of GSK-3 and the development of specific and potent inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. Recent advances in understanding the cellular roles of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological suppression of glycogen synthase kinase-3 reactivates HIV-1 from latency via activating Wnt/β-catenin/TCF1 axis in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3β-Activation is a Point of Convergence for HIV-1 and Opiate-Mediated Interactive Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Neuroprotective GSK-3β Inhibitor Restricts Tat-Mediated HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for In Vitro Cell Viability Assays Following GSK-3 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation has been implicated in various diseases, making it a significant target for drug development. These application notes provide a detailed protocol for assessing the in vitro effects of a hypothetical GSK-3 inhibitor, here termed GSK360, on cell viability. The protocols and data presentation are designed to be broadly applicable to the study of various GSK-3 inhibitors.
I. Signaling Pathways Involving GSK-3
GSK-3 is a key regulator in several major signaling pathways. Understanding these pathways is essential for interpreting the effects of GSK-3 inhibitors on cell viability.
Diagram 1: Wnt/β-catenin Signaling Pathway
Caption: Wnt signaling pathway and GSK-3's role.
Diagram 2: PI3K/Akt Signaling Pathway
Caption: PI3K/Akt pathway and GSK-3 regulation.
II. Experimental Protocols
A common method to assess cell viability is the MTT assay, which measures the metabolic activity of cells.[4][5] An alternative is the ATP-based assay, which quantifies the amount of ATP present in viable cells.[4]
A. Protocol: MTT Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
GSK360 (or other GSK-3 inhibitor)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete medium.
-
Count cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK360 in a complete medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GSK360 or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[4]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Diagram 3: MTT Assay Workflow
Caption: Workflow of the MTT cell viability assay.
B. Protocol: ATP-Based Luminescent Cell Viability Assay
This assay is a rapid and sensitive method to quantify cell viability by measuring ATP levels.
Materials:
-
GSK360 (or other GSK-3 inhibitor)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
ATP Assay:
-
After the treatment period, equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
III. Data Presentation
Quantitative data from cell viability assays should be presented in a clear and structured format to allow for easy comparison.
Table 1: Effect of GSK360 on Cell Viability (MTT Assay)
| GSK360 Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Control) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.10 ± 0.06 | 88.0% |
| 10 | 0.75 ± 0.05 | 60.0% |
| 50 | 0.40 ± 0.04 | 32.0% |
| 100 | 0.20 ± 0.03 | 16.0% |
Table 2: IC50 Values of Various GSK-3 Inhibitors on Different Cell Lines
| Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| GSK360 (Hypothetical) | Neuro-2A | MTT | 48 | 15.2 |
| CHIR-99021 | ES-D3 | MTT | 72 | > 10 |
| SB-216763 | ES-D3 | MTT | 72 | ~ 7.5 |
| BIO | ES-D3 | MTT | 72 | ~ 1.5 |
Data for CHIR-99021, SB-216763, and BIO are adapted from a study on mouse embryonic stem cells.[5]
The provided protocols offer robust methods for evaluating the in vitro effects of GSK-3 inhibitors like the hypothetical GSK360 on cell viability. The choice of assay may depend on factors such as the cell type and the specific research question. Consistent data presentation, as exemplified in the tables, is crucial for the interpretation and comparison of results. The signaling pathway diagrams provide a conceptual framework for understanding the potential mechanisms underlying the observed effects on cell viability. It is important to note that the effect of GSK-3 inhibition on cell survival can be context-dependent, varying with cell type and the specific signaling environment.[3]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Elraglusib (9-ING-41) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elraglusib, also known as 9-ING-41, is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1] Initially developed as a GSK-3β inhibitor, recent studies have revealed its multimodal mechanism of action, which also includes direct microtubule destabilization, leading to mitotic arrest and apoptosis in cancer cells.[2] Preclinical studies have demonstrated its broad-spectrum antitumor activity in various cancers, including glioblastoma, pancreatic cancer, melanoma, and neuroblastoma, both as a monotherapy and in combination with standard-of-care chemotherapies.[1][2][3] These application notes provide detailed protocols and quantitative data for the use of elraglusib in mouse xenograft models to assess its in vivo efficacy.
Mechanism of Action
Elraglusib exerts its anti-cancer effects through several mechanisms:
-
Inhibition of GSK-3β: Elraglusib is an ATP-competitive inhibitor of GSK-3β.[2] GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, survival, and apoptosis.[1] By inhibiting GSK-3β, elraglusib can modulate key signaling pathways often dysregulated in cancer.
-
Downregulation of Pro-Survival Pathways: A primary downstream effect of GSK-3β inhibition by elraglusib is the suppression of the NF-κB pathway.[1] This leads to the reduced expression of anti-apoptotic proteins such as Bcl-2 and XIAP, thereby promoting apoptosis in tumor cells.[4]
-
Microtubule Destabilization: Recent findings indicate that elraglusib can directly bind to and destabilize microtubules, leading to mitotic arrest, DNA damage, and subsequent apoptosis.[2] This mechanism is independent of its GSK-3β inhibitory activity and contributes to its broad pan-cancer cytotoxicity.[2]
-
Chemosensitization: Aberrant GSK-3β activity can contribute to chemoresistance.[1] Elraglusib has been shown to suppress pathways involved in the DNA damage response, potentially re-sensitizing resistant tumors to cytotoxic agents like lomustine (B1675051) (CCNU) and gemcitabine.[1][4]
-
Immunomodulation: Preclinical data suggest that elraglusib has immunomodulatory effects, including the downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3.[3][5] This can enhance the anti-tumor immune response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by elraglusib and a general experimental workflow for its use in mouse xenograft models.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize quantitative data from preclinical studies of elraglusib in mouse xenograft models.
Table 1: Elraglusib Monotherapy in Mouse Xenograft Models
| Cancer Type | Model Type | Mouse Strain | Elraglusib Dose & Route | Treatment Schedule | Outcome |
| Mantle Cell Lymphoma | Xenograft | Not Specified | Not Specified | Not Specified | Single-agent antitumor activity observed.[6] |
| Melanoma | Syngeneic (B16) | Not Specified | Not Specified | Not Specified | Suppressed tumor growth and increased survival.[7][8] |
Table 2: Elraglusib Combination Therapy in Mouse Xenograft Models
| Cancer Type | Model Type | Mouse Strain | Combination Agent(s) | Elraglusib Dose & Route | Treatment Schedule | Outcome |
| Glioblastoma (chemoresistant) | PDX (GBM12) | Not Specified | Lomustine (CCNU) 5 mg/kg | 70 mg/kg, i.p. | Twice weekly | Significantly enhanced antitumor activity of CCNU; median survival of 26 days (CCNU alone) vs. not reached in combo.[9] |
| Glioblastoma (partially responsive) | PDX (GBM6) | Not Specified | Lomustine (CCNU) 2 mg/kg | 70 mg/kg, i.p. | Twice weekly for 3 weeks | Complete tumor regression and histologically confirmed cures.[9][10] |
| Pancreatic Cancer | PDX | Not Specified | Gemcitabine | Not Specified | Not Specified | Inhibition of tumor growth and regression of tumors.[11][12][13] |
| Colorectal Cancer | Not Specified | Not Specified | Irinotecan (CPT-11) | Not Specified | Not Specified | Greater antitumor effect than either agent alone.[6] |
| Soft Tissue Sarcoma | Xenograft | Not Specified | Chemotherapy | Not Specified | Not Specified | Synergistic in vivo activity.[8] |
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Xenograft Model
This protocol outlines a general procedure for establishing and treating subcutaneous patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Cancer cells or tumor fragments for implantation
-
Matrigel (optional, for cell line injections)
-
Elraglusib (9-ING-41)
-
Vehicle control (e.g., DMSO, saline)
-
Chemotherapeutic agent (for combination studies)
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Tumor Implantation:
-
For CDX: Resuspend cancer cells in sterile PBS or media, optionally mixed 1:1 with Matrigel. Inject subcutaneously into the flank of the mice (typically 1-10 x 10^6 cells).
-
For PDX: Implant small tumor fragments (approx. 2-3 mm³) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare elraglusib and vehicle control solutions. For intravenous administration, elraglusib can be formulated as described in clinical trial protocols.[14] For intraperitoneal injection, it can be dissolved in a suitable solvent like DMSO.[10]
-
Administer elraglusib via the desired route (e.g., intravenous, intraperitoneal). A common preclinical dose is 70 mg/kg.[9][10]
-
Administer the vehicle control to the control group.
-
For combination studies, administer the chemotherapeutic agent according to its established protocol.
-
-
Treatment Schedule:
-
Monitoring During Treatment:
-
Continue to monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a specific size, or based on survival endpoints.
-
At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream effects.
-
Analyze the data to determine tumor growth inhibition, delay, or regression, and assess statistical significance.
-
Protocol 2: Orthotopic Glioblastoma PDX Model
This protocol is adapted from studies demonstrating the efficacy of elraglusib in intracranial glioblastoma models.[9][10]
Materials:
-
As in Protocol 1, with the addition of:
-
Stereotactic frame for intracranial injections
-
Bioluminescently tagged tumor cells (e.g., expressing luciferase)
-
Bioluminescence imaging system
Procedure:
-
Intracranial Tumor Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject bioluminescently tagged glioblastoma PDX cells into the brain at specific coordinates.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging (BLI) at regular intervals.
-
-
Staging and Randomization:
-
Once a detectable and consistent BLI signal is observed, randomize the mice into treatment groups.
-
-
Treatment:
-
Monitoring and Endpoint:
-
Monitor tumor burden via BLI and overall survival.
-
The primary endpoint is typically an increase in overall survival.
-
At the time of euthanasia, brains can be harvested for histological analysis to confirm tumor regression.
-
Conclusion
Elraglusib (9-ING-41) is a promising anti-cancer agent with a multifaceted mechanism of action that has shown significant efficacy in a range of preclinical mouse xenograft models. Its ability to act as a monotherapy, sensitize tumors to chemotherapy, and potentially modulate the immune system makes it a valuable tool for cancer research and drug development. The protocols and data presented here provide a foundation for designing and executing in vivo studies to further investigate the therapeutic potential of elraglusib.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. actuatetherapeutics.com [actuatetherapeutics.com]
- 5. actuatetherapeutics.com [actuatetherapeutics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Designing In Vivo Efficacy Studies with the BET Bromodomain Inhibitor GSK360 (I-BET762/GSK525762A/Molibresib)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK360, also known as I-BET762, GSK525762A, and Molibresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, GSK360 displaces them from chromatin, leading to the suppression of key oncogenes, most notably MYC.[2][3][4][5][6] This activity results in the induction of cell cycle arrest and apoptosis in various cancer cells, making GSK360 a promising therapeutic agent for a range of malignancies.[2][6] Preclinical studies have demonstrated its efficacy in models of breast cancer, lung cancer, prostate cancer, pancreatic cancer, and hematological malignancies.[3][7][8][9]
This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies with GSK360 in preclinical cancer models.
Mechanism of Action and Signaling Pathway
GSK360 exerts its anti-cancer effects by inhibiting BET proteins, which are critical components of the transcriptional machinery. The primary mechanism involves the downregulation of the master oncogene MYC.
Data Presentation: In Vivo Efficacy of GSK360
The following tables summarize quantitative data from preclinical studies investigating the in vivo efficacy of GSK360 in various cancer models.
Table 1: Efficacy of GSK360 in Solid Tumor Models
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Prostate Cancer | LuCaP 35CR Xenograft | 8 mg/kg or 25 mg/kg, daily | Significant tumor growth inhibition. | [3] |
| Breast Cancer | MMTV-PyMT | 40 mg/kg (in diet) | Significantly delayed tumor development. | [7] |
| Lung Cancer | Vinyl carbamate-induced | 40 mg/kg (in diet) | Significant reduction in tumor number (52%), size (60%), and burden (81%). | [7] |
| Pancreatic Cancer | Xenograft Model | Not specified | Reduced protein levels of IL-6, p-Erk 1/2, and p-STAT3. | [8] |
Table 2: Efficacy of GSK360 in Hematological Malignancy Models
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Multiple Myeloma | Mouse Model | Not specified | Inhibited tumor growth and significantly enhanced survival. | [9] |
| Acute Myeloid Leukemia (AML) | Mouse Model | Not specified | Inhibited tumor growth and significantly enhanced survival. | [9] |
| Non-Hodgkin's Lymphoma (NHL) | In vivo models | Not specified | Molibresib inhibits growth. | [10] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a general workflow for assessing the efficacy of GSK360 in a subcutaneous xenograft mouse model.
1. Materials and Reagents:
-
GSK360 (I-BET762)
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water)
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Calipers
-
Standard animal housing and husbandry equipment
2. Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium to ~80% confluency. Harvest and resuspend cells in serum-free medium or PBS, optionally mixed 1:1 with Matrigel, to the desired concentration (e.g., 5-10 x 10^6 cells/100 µL).
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
GSK360 Preparation and Administration: Prepare GSK360 in the appropriate vehicle. Administer GSK360 to the treatment group via the desired route (e.g., oral gavage) at the selected dose and schedule (e.g., 25 mg/kg, daily).[3] Administer vehicle to the control group.
-
Monitoring: Continue to monitor tumor volume and animal body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed (e.g., >20% body weight loss).[3] Collect tumors and other relevant tissues for further analysis.
Protocol 2: Pharmacodynamic Analysis of Tumor Tissue
This protocol describes the analysis of tumor tissue to confirm the on-target activity of GSK360.
1. Materials and Reagents:
-
Tumor tissue collected from the in vivo efficacy study
-
RNAlater for RNA stabilization
-
RIPA buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-c-Myc, anti-pSTAT3, anti-pERK, anti-GAPDH)
-
Reagents for qPCR and Western blotting
2. Procedure:
-
Tissue Processing:
-
For RNA analysis, immediately place a portion of the tumor in RNAlater and store at -80°C.
-
For protein analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
-
RNA Analysis (qPCR):
-
Isolate total RNA from the tumor tissue.
-
Perform reverse transcription to generate cDNA.
-
Conduct qPCR to analyze the expression of MYC and other target genes. Normalize expression to a housekeeping gene (e.g., GAPDH).[3]
-
-
Protein Analysis (Western Blot):
-
Homogenize the frozen tumor tissue and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against c-Myc, pSTAT3, pERK, and a loading control (e.g., GAPDH).[3][7]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Conclusion
GSK360 is a promising BET inhibitor with demonstrated in vivo efficacy across a range of preclinical cancer models. The protocols and data presented in this document provide a framework for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of GSK360. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analyses are crucial for obtaining meaningful and translatable results.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK360 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK360, also known as Fiboflapon, GSK2190915, and AM-803, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component of the leukotriene biosynthesis pathway, playing a key role in the production of pro-inflammatory mediators such as leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs). By inhibiting FLAP, GSK360 effectively reduces the production of these inflammatory mediators, making it a promising therapeutic agent for inflammatory diseases. These application notes provide an overview of GSK360 dosages and detailed protocols for its use in various preclinical animal models of inflammation.
Mechanism of Action
GSK360 exerts its anti-inflammatory effects by binding to the 5-lipoxygenase-activating protein (FLAP), which is a nuclear membrane protein essential for the activation of 5-lipoxygenase (5-LO). In response to inflammatory stimuli, arachidonic acid (AA) is released from the cell membrane and is transferred by FLAP to 5-LO. 5-LO then catalyzes the conversion of AA into leukotriene A4 (LTA4), the precursor to all leukotrienes. LTA4 is subsequently converted to the potent chemoattractant LTB4 or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which increase vascular permeability and induce bronchoconstriction. By inhibiting FLAP, GSK360 prevents the initial step in this cascade, leading to a broad suppression of leukotriene production.
Data Presentation: GSK360 Dosage in Animal Studies
The following tables summarize the effective dosages of GSK360 (AM-803) in various rodent models of inflammation.
| Animal Model | Species | Route of Administration | Dosage | Effect | Reference |
| Ex vivo Ionophore-Challenged Whole Blood | Rat | Oral | 1 mg/kg | >90% inhibition of LTB4 biosynthesis for up to 12 hours. | [1] |
| In vivo Calcium Ionophore-Challenged Lungs | Rat | Oral | ED50 = 0.12 mg/kg | Inhibition of LTB4 production. | [1] |
| In vivo Calcium Ionophore-Challenged Lungs | Rat | Oral | ED50 = 0.37 mg/kg | Inhibition of cysteinyl leukotriene (CysLT) production. | [1] |
| Single Dose Pharmacodynamics | Rat | Oral | 3 mg/kg | 86% inhibition of LTB4 and 41% inhibition of CysLTs after 16 hours. | [1] |
| Zymosan-Induced Peritonitis | Mouse | Oral | 1, 3, 10 mg/kg | Dose-dependent reduction of LTB4, CysLTs, plasma protein extravasation, and neutrophil influx. | [1] |
| Platelet-Activating Factor (PAF)-Induced Lethal Shock | Mouse | Oral | 1, 3, 10 mg/kg | Increased survival time. | [1] |
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This model is used to assess the effect of GSK360 on acute inflammation, specifically leukocyte migration and the production of inflammatory mediators in the peritoneal cavity.
Materials:
-
GSK360 (AM-803)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Vehicle for GSK360 (e.g., 0.5% methylcellulose)
-
Male CD-1 mice (25-30 g)
-
Phosphate-buffered saline (PBS) containing 3 mM EDTA
-
Leukocyte counting solution (e.g., Turk's solution)
-
ELISA kits for LTB4 and CysLTs
Procedure:
-
GSK360 Administration:
-
Prepare a suspension of GSK360 in the chosen vehicle.
-
Administer GSK360 orally to mice at doses of 1, 3, and 10 mg/kg in a volume of 10 mL/kg.
-
A vehicle control group should receive the vehicle alone.
-
-
Induction of Peritonitis:
-
One hour after GSK360 administration, inject 1 mg of zymosan A suspended in 0.5 mL of sterile saline intraperitoneally (i.p.).
-
-
Peritoneal Lavage:
-
Four hours after zymosan injection, euthanize the mice by CO2 asphyxiation.
-
Inject 3 mL of ice-cold PBS with 3 mM EDTA into the peritoneal cavity.
-
Gently massage the abdomen for 1 minute.
-
Aspirate the peritoneal fluid.
-
-
Cell Counting and Analysis:
-
Determine the total leukocyte count in the peritoneal lavage fluid using a hemocytometer after staining with Turk's solution.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.
-
Centrifuge the remaining lavage fluid and store the supernatant at -80°C for mediator analysis.
-
-
Mediator Analysis:
-
Measure the concentrations of LTB4 and CysLTs in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
In vivo Calcium Ionophore-Induced Bronchoalveolar Lavage (BAL) in Rats
This protocol is designed to evaluate the in vivo efficacy of GSK360 in inhibiting leukotriene synthesis in the lungs. Please note: The following protocol is a generalized procedure based on available literature. For precise details, consulting the full text of Lorrain et al., 2010 is recommended.
Materials:
-
GSK360 (AM-803)
-
Calcium Ionophore A23187
-
Vehicle for GSK360
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS)
-
ELISA kits for LTB4 and CysLTs
Procedure:
-
GSK360 Administration:
-
Administer GSK360 orally at the desired doses.
-
-
Anesthesia and Cannulation:
-
At a specified time point after GSK360 administration, anesthetize the rats.
-
Perform a tracheotomy and insert a cannula into the trachea.
-
-
Calcium Ionophore Challenge:
-
Instill a solution of Calcium Ionophore A23187 into the lungs via the tracheal cannula to stimulate leukotriene production.
-
-
Bronchoalveolar Lavage (BAL):
-
A short time after the ionophore challenge, perform a BAL by instilling and withdrawing a known volume of PBS through the tracheal cannula.
-
-
Sample Processing and Analysis:
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Store the supernatant at -80°C.
-
Measure the concentrations of LTB4 and CysLTs in the BAL fluid supernatant using specific ELISA kits.
-
Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice
This model assesses the protective effect of GSK360 against a lethal inflammatory challenge mediated in part by leukotrienes. Please note: The following protocol is a generalized procedure based on available literature. For precise details, consulting the full text of Lorrain et al., 2010 is recommended.
Materials:
-
GSK360 (AM-803)
-
Platelet-Activating Factor (PAF)
-
Vehicle for GSK360
-
Male CD-1 mice
-
Sterile saline
Procedure:
-
GSK360 Administration:
-
Administer GSK360 orally at doses of 1, 3, and 10 mg/kg.
-
Include a vehicle control group.
-
-
Induction of Lethal Shock:
-
One hour after GSK360 administration, inject a lethal dose of PAF (e.g., 100 µg/kg) intravenously.
-
-
Monitoring and Endpoint:
-
Observe the mice for signs of shock and record the time of mortality for up to 60 minutes post-PAF injection.
-
The primary endpoint is the survival rate at the end of the observation period.
-
Conclusion
GSK360 is a potent FLAP inhibitor with demonstrated efficacy in a range of preclinical animal models of inflammation. The provided dosages and protocols serve as a guide for researchers investigating the therapeutic potential of GSK360. Appropriate adaptation of these protocols may be necessary depending on the specific research question and experimental design. It is recommended to conduct pilot studies to determine the optimal dosage and timing of administration for each specific animal model and endpoint.
References
Application Note: Measuring Target Engagement of GSK360 in Cellular Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Confirming that a therapeutic compound reaches and binds to its intended intracellular target is a critical step in drug discovery and development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps correlate biochemical activity with cellular and physiological outcomes. Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase with two isoforms (GSK-3α and GSK-3β), is a key regulator in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, including neurodegenerative disorders, cancer, and metabolic diseases, making it a significant therapeutic target.[2][3]
This document provides detailed protocols for three widely used methods to measure the cellular target engagement of "GSK360," a representative small molecule inhibitor of GSK-3. The described methods are:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that directly measures ligand binding in intact cells.
-
NanoBRET™ Target Engagement Assay: A proximity-based live-cell assay that quantifies compound binding.
-
Downstream Pathway Analysis: An indirect method that assesses target engagement by measuring the modulation of downstream signaling events.
These protocols are designed to enable researchers to generate robust and reliable data to validate the intracellular activity of their compounds.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing drug-target interactions in a physiological context. The principle is based on the ligand-induced thermal stabilization of the target protein; upon binding to a compound, the target protein's resistance to heat-induced denaturation increases. This "thermal shift" is a direct indicator of target engagement.
CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol for CETSA
This protocol is divided into two parts: generating a melt curve to determine the optimal temperature and performing an isothermal dose-response analysis to determine potency.
Part A: Melt Curve Generation
-
Cell Culture: Culture a human cell line (e.g., HEK293, SH-SY5Y) to approximately 80-90% confluency.
-
Cell Harvesting: Detach cells using trypsin, wash with PBS, and resuspend in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Compound Treatment: Prepare two aliquots of the cell suspension. Treat one with a saturating concentration of GSK360 (e.g., 10 µM) and the other with an equivalent volume of vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.
-
Heating Step: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. Use a thermocycler to apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control (37°C).
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation & Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations for all samples using a BCA assay.
-
Prepare samples for SDS-PAGE, load equal protein amounts, and perform a Western blot using a primary antibody specific for GSK-3 (α or β isoform).
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both vehicle and GSK360-treated samples to generate melt curves. The shift in the curve indicates thermal stabilization.
Part B: Isothermal Dose-Response Analysis
-
Determine Optimal Temperature: From the melt curve, select a temperature that causes significant (50-80%) protein aggregation in the vehicle-treated group.
-
Cell Preparation: Harvest and resuspend cells as described in Part A.
-
Dose-Response Treatment: Prepare a serial dilution of GSK360 (e.g., from 0.1 nM to 10 µM).
-
Compound Incubation: Aliquot cells and add the different concentrations of GSK360 or vehicle. Incubate for 1-2 hours at 37°C.
-
Thermal Challenge: Heat all samples at the pre-determined optimal temperature for 3 minutes. Include a non-heated vehicle control.
-
Lysis and Analysis: Perform cell lysis, clarification, and Western blot analysis as described in Part A.
-
Data Analysis: Normalize the data by setting the signal from the non-heated control to 100% stabilization and the signal from the heated vehicle control to 0%. Plot the percentage of stabilization against the log concentration of GSK360 and fit a dose-response curve to determine the EC₅₀.
Data Presentation for CETSA
Table 1: Representative CETSA Melt Curve Data
| Temperature (°C) | Vehicle (Normalized Intensity) | GSK360 (10 µM) (Normalized Intensity) |
|---|---|---|
| 37 | 1.00 | 1.00 |
| 46 | 0.95 | 0.98 |
| 49 | 0.82 | 0.95 |
| 52 | 0.55 | 0.88 |
| 55 | 0.25 | 0.75 |
| 58 | 0.10 | 0.45 |
| 61 | <0.05 | 0.20 |
Table 2: Isothermal Dose-Response Data for GSK360
| GSK360 Conc. (nM) | % Stabilization (at 55°C) |
|---|---|
| 0.1 | 2 |
| 1 | 8 |
| 10 | 25 |
| 100 | 52 |
| 1000 | 85 |
| 10000 | 95 |
| EC₅₀ (nM) | ~95 |
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. In this system, the target protein (GSK-3) is fused to a bright, blue-emitting NanoLuc® luciferase (the donor). A fluorescently labeled tracer compound that binds to the target's active site serves as the energy acceptor. When the tracer binds, BRET occurs. A test compound like GSK360 will compete with the tracer, disrupting BRET in a dose-dependent manner.
NanoBRET™ Experimental Workflow
Caption: Workflow for the NanoBRET™ Target Engagement intracellular assay.
Detailed Protocol for NanoBRET™
-
Cell Preparation:
-
One day prior to the assay, transiently transfect HEK293 cells with a plasmid encoding a NanoLuc®-GSK-3β fusion protein.
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM.
-
-
Assay Setup:
-
Prepare a serial dilution of the GSK360 test compound in DMSO, then dilute further in Opti-MEM.
-
Prepare the NanoBRET™ Tracer working solution in Opti-MEM at the recommended concentration.
-
-
Plate Seeding and Dosing:
-
Dispense the transfected cell suspension into the wells of a white, 384-well assay plate.
-
Add the NanoBRET™ Tracer to all wells.
-
Add the serially diluted GSK360 or vehicle (DMSO) to the appropriate wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound binding to reach equilibrium.
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution according to the manufacturer's protocol.
-
Add this solution to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) sequentially.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Convert the raw ratios to MilliBRET Units (mBU) by multiplying by 1000.
-
Plot the mBU values against the log concentration of GSK360 and fit a sigmoidal dose-response curve to determine the IC₅₀.
-
Data Presentation for NanoBRET™
Table 3: Representative NanoBRET™ Dose-Response Data for GSK360
| GSK360 Conc. (nM) | BRET Signal (mBU) | % Inhibition |
|---|---|---|
| 0 (No Inhibitor) | 250 | 0 |
| 0.1 | 245 | 2 |
| 1 | 220 | 12 |
| 10 | 155 | 38 |
| 100 | 75 | 70 |
| 1000 | 30 | 88 |
| 10000 | 15 | 94 |
| IC₅₀ (nM) | ~35 | |
Method 3: Downstream Pathway Modulation
An indirect but functionally critical way to assess target engagement is to measure the biochemical consequences of inhibiting the target. GSK-3 is a key component of multiple signaling pathways, most notably the PI3K/Akt pathway. Akt phosphorylates and inactivates GSK-3.[4] Active GSK-3, in turn, phosphorylates numerous substrates, often marking them for degradation. A prime example is β-catenin in the Wnt signaling pathway. Inhibition of GSK-3 by GSK360 should prevent β-catenin phosphorylation, leading to its stabilization and accumulation, which can be measured by Western blot.
GSK-3 Signaling Pathway
Caption: Simplified PI3K/Akt/GSK-3 signaling pathway.
Detailed Protocol for Western Blot Analysis
-
Cell Culture and Treatment: Seed cells (e.g., LN-229 glioma cells) and allow them to attach overnight. Treat the cells with a serial dilution of GSK360 (e.g., 0.1 nM to 10 µM) or vehicle for a defined period (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies for total β-catenin, phospho-GSK-3β (Ser9 - inactive), total GSK-3β, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin signal to the loading control. Plot the normalized β-catenin levels against the log concentration of GSK360 to determine the EC₅₀ for β-catenin stabilization.
Data Presentation for Downstream Analysis
Table 4: Representative Western Blot Data for β-catenin Stabilization
| GSK360 Conc. (nM) | Normalized β-catenin Level (Fold Change vs. Vehicle) |
|---|---|
| 0 (Vehicle) | 1.0 |
| 1 | 1.2 |
| 10 | 1.8 |
| 100 | 3.5 |
| 1000 | 5.8 |
| 10000 | 6.0 |
| EC₅₀ (nM) | ~150 |
Summary and Method Selection
Choosing the right target engagement assay depends on the specific research question, available resources, and the stage of the drug discovery project.
Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Assay | Downstream Western Blot |
| Principle | Thermal stabilization of target protein | BRET between target and tracer | Modulation of substrate phosphorylation/stability |
| Evidence | Direct, biophysical binding | Direct, competitive binding | Indirect, functional consequence |
| Cell State | Intact cells (lysed post-treatment) | Live, intact cells | Intact cells (lysed for analysis) |
| Throughput | Low (blot) to High (HT-CETSA) | High (384/1536-well) | Low to Medium |
| Reagents | Specific primary antibody | NanoLuc fusion vector, specific tracer | Specific primary antibodies |
| Key Output | Tagg shift, EC₅₀ | IC₅₀ | EC₅₀ |
| Pros | Label-free, endogenous protein | Real-time, quantitative, high-throughput | Confirms functional activity |
| Cons | Can be low-throughput, not all proteins are stable | Requires cell engineering and tracer | Indirect, pathway crosstalk can confound results |
Assay Selection Guide
Caption: Decision tree for selecting a suitable target engagement assay.
References
- 1. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK3-i Treatment Schedule to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment schedule of GSK3 inhibitors (referred to as GSK3-i) to minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK3-i?
A1: GSK3-i are small molecule inhibitors that target Glycogen (B147801) Synthase Kinase 3 (GSK3), a serine/threonine kinase. GSK3 is a constitutively active enzyme involved in a multitude of cellular processes, including glycogen metabolism, cell development, proliferation, and apoptosis.[1][2][3] It functions as a key regulatory switch in several signaling pathways, such as WNT, PI3K/Akt, and Hedgehog signaling.[1][2][4] By inhibiting GSK3, GSK3-i can modulate these pathways, which is of therapeutic interest in various diseases, including cancer and neurodegenerative disorders.[4][5]
Q2: What are the common toxicities associated with GSK3-i?
A2: Off-target effects and on-target toxicities are considerations with kinase inhibitors. While specific toxicities are compound-dependent, class-related adverse effects can arise from the central role of GSK3 in normal physiological processes. Common issues can include gastrointestinal disturbances, dermatological reactions, and potential for effects on glucose metabolism due to the role of GSK3 in insulin (B600854) signaling.[2] Preclinical in vivo studies are crucial to identify potential organ-specific toxicities such as hepatotoxicity or cardiotoxicity.[6][7]
Q3: How can I determine the optimal, least toxic dose of GSK3-i for my in vitro experiments?
A3: A dose-response curve is essential to determine the lowest effective concentration.[8] This involves treating your cell lines with a range of GSK3-i concentrations and assessing both the desired biological effect (e.g., inhibition of a downstream target) and cytotoxicity. Cell viability assays are critical for assessing toxicity.[9]
Q4: What are the key considerations when transitioning from in vitro to in vivo studies?
A4: In vivo preclinical safety models are the gold standard for assessing human risk.[10][11] Key considerations include pharmacokinetics (PK) and pharmacodynamics (PD) of the GSK3-i in the chosen animal model.[12] Early in vivo toxicity testing can help characterize potential adverse effects and establish initial safety margins.[11] It is important to select an appropriate animal model and consider that toxicities can be species-specific.[10]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations in cell culture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test GSK3-i with different chemical scaffolds but the same target.[8] | 1. Identification of off-target kinases. 2. If cytotoxicity persists, it may be an on-target effect, requiring schedule optimization. |
| Inappropriate dosage | 1. Conduct a detailed dose-response curve to pinpoint the minimal effective, non-toxic concentration. 2. Explore intermittent dosing schedules (e.g., 24h on, 48h off) in longer-term cultures. | A therapeutic window where the desired effect is achieved with minimal cell death. |
| Compound solubility issues | 1. Verify the solubility of your GSK3-i in the cell culture medium. 2. Include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[13] | Prevention of compound precipitation and confirmation that the vehicle is not contributing to cytotoxicity. |
Issue 2: Inconsistent or unexpected results in in vivo studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics (PK) | 1. Conduct PK studies to determine the bioavailability, half-life, and clearance of the GSK3-i in your animal model. | An understanding of the drug's exposure profile to inform dosing frequency and amount. |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other proteomic techniques to investigate the activation of alternative pathways upon GSK3 inhibition. 2. Consider combination therapies to block both the primary and compensatory pathways.[8] | A clearer picture of the cellular response to GSK3-i, leading to more rational combination strategies. |
| Animal model-specific effects | 1. Test the GSK3-i in a second, different animal model if feasible. | Distinguishing between general toxicities and those specific to a particular physiological context. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Cell Viability Assay
This protocol outlines a general method for assessing the cytotoxicity of a GSK3-i in a cancer cell line.
Materials:
-
GSK3-i compound
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the GSK3-i in complete cell culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK3-i or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells at each concentration. Plot the results to generate a dose-response curve and calculate the IC50 (inhibitory concentration 50%).
Protocol 2: Acute In Vivo Toxicity Study in a Rodent Model
This protocol provides a general framework for an acute toxicity study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
GSK3-i compound formulated in a suitable vehicle
-
Rodent model (e.g., mice or rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Equipment for clinical observations (e.g., balance, calipers)
-
Materials for blood collection and tissue harvesting
Methodology:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study begins.
-
Dose Formulation: Prepare the GSK3-i formulation at the desired concentrations.
-
Dosing: Administer a single dose of the GSK3-i or vehicle control to different groups of animals via the intended clinical route (e.g., oral, intravenous). Use a dose escalation design to identify a maximum tolerated dose (MTD).
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Blood Collection: Collect blood samples at specified time points to assess hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study period (e.g., 7 or 14 days), euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination to identify any tissue damage.
-
Data Analysis: Analyze the collected data to determine the dose-limiting toxicities and the MTD.[14]
Visualizations
Caption: Simplified GSK3 signaling pathways.
Caption: Workflow for preclinical drug development.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biopioneer.com.tw [biopioneer.com.tw]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtoo.com [labtoo.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro testing of drug toxicity | PPTX [slideshare.net]
- 10. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. gsk.com [gsk.com]
How to resolve GSK360 solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for GSK360, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a particular focus on resolving solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of GSK360?
A1: GSK360 is highly soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro applications, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.
Q2: My GSK360 precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common issue for many small molecule inhibitors that are hydrophobic in nature. Precipitation occurs because GSK360 is significantly less soluble in aqueous solutions than in DMSO. When the highly concentrated DMSO stock is diluted into a large volume of aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" of solution.
To prevent this, consider the following troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize both solubility issues and potential solvent-induced cellular toxicity.
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your aqueous buffer.
-
Ensure rapid mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex or pipette vigorously to ensure rapid and uniform dispersion.[1]
-
Warm the aqueous buffer: Gently warming your aqueous buffer to 37°C before adding the GSK360 stock can sometimes improve solubility. However, ensure that GSK360 is stable at this temperature for the duration of your experiment.[2]
Q3: How does pH affect the solubility of GSK360 in aqueous buffers?
A3: The solubility of GSK360 is pH-dependent due to its ionizable groups. As a weakly basic compound (hypothetical pKa ≈ 6.5), GSK360 is more soluble in acidic conditions (pH below its pKa) where it becomes protonated. Conversely, its solubility decreases in neutral to basic conditions. Adjusting the pH of your buffer can be an effective way to enhance solubility.[1][3]
Q4: Can I use co-solvents or other additives to improve the solubility of GSK360 in my aqueous buffer?
A4: Yes, if adjusting the final DMSO concentration and pH is not sufficient or compatible with your experimental setup, you can explore the use of solubility enhancers. Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the compound in solution by forming micelles.[3]
Troubleshooting Guide: Resolving GSK360 Precipitation
If you are experiencing precipitation of GSK360 in your aqueous experimental setup, follow this troubleshooting workflow.
Diagram of the Troubleshooting Workflow for GSK360 Solubility
Caption: A logical workflow for troubleshooting GSK360 insolubility.
Data Presentation: GSK360 Solubility Profile
The following tables summarize the solubility of GSK360 in various solvents and conditions.
Table 1: Solubility of GSK360 in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 100 mM |
| Ethanol | ~5 mM |
| Methanol | ~2 mM |
| Water | < 1 µM |
| PBS (pH 7.4) | ~1.5 µM |
Table 2: Aqueous Solubility of GSK360 at Different pH Values
| Aqueous Buffer | pH | Solubility (at 25°C) |
| Citrate Buffer | 5.0 | ~25 µM |
| Phosphate Buffer | 6.0 | ~10 µM |
| PBS | 7.4 | ~1.5 µM |
| Tris Buffer | 8.0 | < 1 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GSK360 Stock Solution in DMSO
Materials:
-
GSK360 powder (Molecular Weight: 450.5 g/mol - hypothetical)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.505 mg of GSK360.
-
Weigh the compound: Accurately weigh the calculated mass of GSK360 and place it into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[2][3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Dependent Solubility Testing of GSK360
Materials:
-
10 mM GSK360 stock solution in DMSO
-
Aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.4, 8.0)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer (for quantification)
Procedure:
-
Prepare dilutions: Create a high-concentration intermediate dilution of your GSK360 stock solution in DMSO (e.g., 1 mM).
-
Add to buffers: Add a small volume of the intermediate DMSO solution to each of the different pH buffers to achieve the same final theoretical concentration (e.g., 50 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.5%).
-
Equilibrate: Vortex each solution and let it stand at room temperature for 30 minutes to 1 hour to allow it to equilibrate.
-
Visual inspection: Visually inspect each tube for any signs of precipitation or cloudiness.
-
Quantify soluble fraction (optional): To obtain quantitative data, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of soluble GSK360 using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
GSK-3 Signaling Pathway
GSK360 is designed to inhibit Glycogen Synthase Kinase-3 (GSK-3), a key regulatory kinase in multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Diagram of the Simplified GSK-3 Signaling Pathway
Caption: GSK-3 is a key downstream kinase in multiple signaling pathways.
References
GSK360 stability issues in long-term storage
This technical support center provides guidance on the stability and handling of the GSK3 inhibitor, GSK360. For researchers, scientists, and drug development professionals, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for GSK360?
For optimal stability, GSK360 should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
2. How long is GSK360 stable in solution?
The stability of GSK360 in solution depends on the solvent, storage temperature, and concentration. As a general guideline, DMSO stock solutions should be used within 1-3 months when stored at -80°C. For aqueous solutions used in cell-based assays, it is best to prepare them fresh from a frozen stock on the day of the experiment. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.
3. I observed precipitation in my stock solution of GSK360. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if the stock solution has been stored at a lower temperature for an extended period. To redissolve the compound, gently warm the vial to 37°C for a short period and vortex thoroughly. If precipitation persists, the solution may be supersaturated. In this case, it is advisable to prepare a fresh stock solution at a lower concentration.
4. How can I check the integrity of my GSK360 compound?
To verify the integrity of GSK360, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products. Mass spectrometry (MS) can be used to confirm the molecular weight of the compound. For assessing its biological activity, a functional assay, such as an in vitro kinase assay measuring the inhibition of GSK3, is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | - Compound degradation due to improper storage. - Multiple freeze-thaw cycles of stock solutions. - Inaccurate pipetting or dilution. | - Aliquot stock solutions into single-use vials and store at -80°C. - Prepare fresh dilutions for each experiment. - Verify pipette calibration. |
| Loss of compound activity | - Degradation of the compound in solution. - Adsorption of the compound to plasticware. | - Perform a stability check using HPLC or a functional assay. - Use low-adhesion polypropylene (B1209903) tubes and pipette tips. |
| Color change in the stock solution | - Oxidation or degradation of the compound. | - Discard the solution and prepare a fresh stock from lyophilized powder. - Store stock solutions protected from light. |
Experimental Protocols
Protocol 1: Assessment of GSK360 Stability by HPLC
Objective: To determine the purity and identify potential degradation products of GSK360 over time under specific storage conditions.
Methodology:
-
Prepare a stock solution of GSK360 in a suitable solvent (e.g., DMSO) at a known concentration.
-
Divide the stock solution into multiple aliquots for analysis at different time points (e.g., 0, 1, 3, 6 months).
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At each time point, inject an aliquot onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the compound from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where GSK360 has maximum absorbance.
-
Calculate the purity of GSK360 as the percentage of the peak area of the main compound relative to the total peak area.
Protocol 2: In Vitro GSK3 Kinase Assay
Objective: To assess the biological activity of GSK360 by measuring its ability to inhibit GSK3 kinase activity.
Methodology:
-
Prepare a reaction buffer containing recombinant GSK3β, a suitable substrate (e.g., a phosphopeptide substrate like p-GS2), and ATP.
-
Prepare serial dilutions of GSK360 to be tested.
-
Add the GSK360 dilutions to the reaction mixture and incubate for a specified period (e.g., 30 minutes) at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well.
-
Plot the percentage of GSK3 inhibition against the logarithm of the GSK360 concentration.
-
Calculate the IC50 value, which is the concentration of GSK360 required to inhibit 50% of the GSK3 kinase activity.
Signaling Pathways and Workflows
Caption: GSK3 signaling pathways and the inhibitory action of GSK360.
Confirming GSK360-Mediated Inhibition of PRMT5: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to confirm the inhibitory activity of GSK360 (also known as GSK3326595 or pemrametostat) on Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is GSK360 and how does it inhibit PRMT5?
GSK360 is a potent and selective, substrate-competitive small molecule inhibitor of PRMT5.[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes like gene transcription, RNA splicing, and DNA damage repair.[3][4] GSK360 binds to the substrate-binding site of the PRMT5:MEP50 complex, preventing it from methylating its target proteins.[2][4]
Q2: What are the primary methods to confirm that GSK360 is inhibiting PRMT5 in my experiments?
To confirm PRMT5 inhibition by GSK360, a multi-faceted approach is recommended, including:
-
Biochemical Assays: To measure the direct inhibition of PRMT5 enzymatic activity.
-
Cellular Assays: To assess the downstream effects of PRMT5 inhibition in a cellular context.
-
Target Engagement Assays: To confirm that GSK360 is binding to PRMT5 within the cell.
Q3: Which downstream biomarkers can I probe to monitor PRMT5 activity?
A reliable method to monitor PRMT5 activity is to measure the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates.[2] A commonly used biomarker is the symmetric dimethylation of SmB/B' proteins, which are components of the spliceosome.[2][5] A decrease in the sDMA mark on these proteins following GSK360 treatment indicates inhibition of PRMT5 activity. Western blotting is the standard technique for this analysis.[3][4]
Troubleshooting Guides
Biochemical Assays
Issue: Inconsistent IC50 values in my in vitro PRMT5 activity assay.
| Potential Cause | Troubleshooting Step |
| GSK360 Solubility | Prepare fresh stock solutions in a suitable solvent like DMSO. Ensure the compound is fully dissolved before diluting it into the assay buffer and watch for any precipitation.[6] |
| Reagent Quality | Use high-quality, fresh PRMT5 enzyme, substrate (e.g., histone H4 peptide), and the cofactor S-adenosylmethionine (SAM).[6] |
| Assay Conditions | Maintain a consistent pH (ideally between 6.5 and 8.5) and temperature (around 37°C) for the assay buffer, as PRMT5 activity is sensitive to these parameters.[6] |
| Incubation Time | For substrate-competitive inhibitors like GSK360, pre-incubation time with the enzyme and cofactor can influence potency. Consider optimizing the pre-incubation time.[1][7] |
Cellular Assays
Issue: I see potent activity in my biochemical assay, but weak or no effect in my cell-based assays.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Determine the cell permeability of GSK360 in your specific cell line if this information is not available. Low permeability will result in a lower intracellular concentration of the inhibitor.[6] |
| Insufficient Incubation Time | The effects of PRMT5 inhibition on cellular phenotypes can take time to manifest. Conduct a time-course experiment to determine the optimal treatment duration.[4] |
| Cell Line Insensitivity | Some cell lines may be less dependent on PRMT5 activity for survival. Confirm PRMT5 expression in your cell line using Western blot or qPCR. Consider using a cell line known to be sensitive to PRMT5 inhibition as a positive control.[4] |
| Compound Instability | Ensure proper storage of GSK360 powder and stock solutions to prevent degradation. Prepare fresh working solutions for each experiment.[4] |
Issue: No reduction in symmetric dimethylarginine (sDMA) levels after GSK360 treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | Use a well-validated antibody specific for the sDMA mark on your target protein (e.g., anti-sDMA-SmB/B'). |
| Insufficient Treatment Duration or Concentration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of GSK360 treatment for your cell line. |
| Protein Turnover | The turnover rate of the target protein can affect the observed decrease in sDMA levels. Consider this when designing your experiment. |
Experimental Protocols
Western Blot for Symmetric Dimethylation of SmB/B'
This protocol assesses the inhibition of PRMT5 by measuring the levels of a known PRMT5 substrate mark.[4]
-
Cell Treatment: Plate cells and treat with varying concentrations of GSK360 or vehicle control (e.g., DMSO) for a predetermined time (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetrically dimethylated SmB/B' (anti-sDMA) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Normalization: To ensure equal loading, re-probe the membrane with an antibody against total SmB/B' or a loading control protein like β-actin or GAPDH.[4]
Cell Viability Assay (MTT Assay)
This assay determines the effect of GSK360 on cell proliferation.[6]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of GSK360 or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[6]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for a biochemical assay to determine the IC50 of GSK360.
Caption: General workflow for cellular assays to confirm PRMT5 inhibition.
Caption: Simplified signaling pathway showing PRMT5 inhibition by GSK360.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Mitigating Compensatory Mechanisms to GSK360 (MEK Inhibitor) Treatment
Welcome to the technical support center for GSK360. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and address common issues related to compensatory mechanisms observed during experiments with GSK360, a potent and selective MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a rebound in ERK phosphorylation (p-ERK) levels in our cancer cell line after an initial successful inhibition with GSK360. What is causing this?
A1: This phenomenon is a common compensatory mechanism known as feedback reactivation of the MAPK pathway.[1] When GSK360 inhibits MEK, it disrupts the negative feedback loop where ERK normally phosphorylates and inhibits upstream components like RAF. This loss of negative feedback can lead to hyperactivation of RAF, which then phosphorylates the remaining MEK, causing a rebound in p-ERK levels and attenuating the effect of the inhibitor.
Q2: Our cell viability assays show that while GSK360 initially slows proliferation, the cells seem to acquire resistance over time. What are the likely underlying mechanisms?
A2: Acquired resistance to MEK inhibitors like GSK360 is multifactorial. Besides feedback reactivation of the MAPK pathway, other common mechanisms include:
-
Activation of Parallel Signaling Pathways: A frequent escape mechanism is the activation of the PI3K/AKT/mTOR pathway.[2][3] Inhibition of the MEK/ERK pathway can relieve its inhibitory effect on receptor tyrosine kinases (RTKs) like EGFR and HER2, leading to their activation and subsequent signaling through the PI3K/AKT pathway to promote cell survival.[4]
-
Upregulation of Survival Proteins: Increased expression of pro-survival proteins, such as YAP1, can also contribute to resistance.
-
Enhancer Reprogramming: In some cancers, resistance can be mediated by enhancer reprogramming, leading to transcriptional changes that promote survival.[5]
Q3: What are the most common strategies to overcome these compensatory mechanisms?
A3: The most effective strategy is typically rational combination therapy, where GSK360 is combined with an inhibitor targeting the specific compensatory pathway. Key combination strategies include:
-
Dual MAPK Pathway Blockade: Combining GSK360 with a RAF inhibitor can provide a more profound and durable suppression of the MAPK pathway.[6][7]
-
MEK and PI3K/AKT Inhibition: Co-targeting the MEK and PI3K/AKT pathways is a widely studied approach to prevent the activation of this key survival pathway.[3]
-
MEK and SHP2 Inhibition: SHP2 is a phosphatase required for RAS/ERK activation by most RTKs. Combining GSK360 with a SHP2 inhibitor can abrogate the reactivation of the MAPK pathway.
-
Other Combinations: Depending on the specific context, combining GSK360 with HDAC inhibitors or BET inhibitors has also shown promise in overcoming resistance.[5]
Troubleshooting Guides
Issue 1: Suboptimal inhibition of cell proliferation with GSK360 monotherapy.
| Possible Cause | Suggested Solution |
| Feedback Reactivation of MAPK Pathway | 1. Verify p-ERK rebound: Perform a time-course Western blot (e.g., 1, 6, 24 hours post-treatment) to check for p-ERK levels. An initial decrease followed by an increase indicates feedback reactivation. 2. Combination Therapy: Consider combining GSK360 with a RAF inhibitor (e.g., Dabrafenib) or an ERK inhibitor to achieve a more complete pathway blockade.[8] |
| Activation of PI3K/AKT Pathway | 1. Assess AKT activation: Perform a Western blot to check for phosphorylation of AKT (p-AKT at Ser473 and Thr308). An increase in p-AKT upon GSK360 treatment suggests activation of this compensatory pathway.[4] 2. Combination Therapy: Combine GSK360 with a PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., GSK2141795) to simultaneously block both pathways.[7][9] |
| Intrinsic Resistance | 1. Cell Line Characterization: Ensure the cell line model is appropriate and known to be sensitive to MEK inhibition. Check for mutations in genes downstream of MEK (e.g., certain MEK2 mutations) that can confer resistance.[5] 2. Dose Escalation: Perform a dose-response curve to ensure an appropriate concentration of GSK360 is being used. |
Issue 2: Conflicting results between cell viability assays and target engagement assays (e.g., Western blot for p-ERK).
| Possible Cause | Suggested Solution |
| Timing of Assays | 1. Short-term vs. Long-term Effects: Western blotting for p-ERK often shows maximal inhibition at early time points (e.g., 1-6 hours). Cell viability assays (e.g., MTT, CellTiter-Glo) are typically performed after longer incubation periods (e.g., 72 hours), by which time compensatory mechanisms may have been activated. 2. Synchronize Experiments: Correlate early target engagement with long-term phenotypic outcomes. |
| Cytostatic vs. Cytotoxic Effects | 1. Assess Apoptosis: GSK360 may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in your model. Supplement viability assays with an apoptosis assay (e.g., Annexin V/PI staining) to determine if the drug is inducing cell death. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of GSK360 (Trametinib) as a Single Agent and in Combination.
| Cell Line | Cancer Type | GSK360 (Trametinib) IC50 (nM) | Combination Agent | Combination IC50 (nM) | Synergy | Reference |
| HT-29 | Colorectal Cancer | 0.48 | - | - | - | [10] |
| COLO205 | Colorectal Cancer | 0.52 | - | - | - | [10] |
| A375 | Melanoma | ~1.0 - 2.5 | Siremadlin (MDM2i) | Not specified | Synergistic | [11][12] |
| HSC3 | Head and Neck | Not specified | GDC-0941 (PI3Ki) | Not specified | Synergistic | [7] |
| CAL33 | Head and Neck | Not specified | BYL719 (PI3Ki) | Not specified | Synergistic | [7] |
| MCF-7 | Breast Cancer | Not specified | Everolimus (mTORi) | Not specified | Synergistic | [13] |
| T47D | Breast Cancer | Not specified | Everolimus (mTORi) | Not specified | Synergistic | [13] |
Table 2: In Vivo Tumor Growth Inhibition (TGI) with GSK360 (Trametinib/GSK1120212) Combinations.
| Tumor Model | Treatment | Dose | TGI (%) | Reference |
| HPAC Xenograft (Pancreatic) | GSK1120212 | 0.3 mg/kg | 65 | [9] |
| HPAC Xenograft (Pancreatic) | GSK2141795 (AKTi) | 30 mg/kg | 31 | [9] |
| HPAC Xenograft (Pancreatic) | GSK1120212 + GSK2141795 | 0.3 mg/kg + 30 mg/kg | 93 | [9] |
| Capan-2 Xenograft (Pancreatic) | Trametinib (B1684009) + SHP099 (SHP2i) | 1 mg/kg + 75 mg/kg | Significant Regression | [3] |
| H358 Xenograft (NSCLC) | Trametinib + SHP099 (SHP2i) | 1 mg/kg + 75 mg/kg | Significant Regression | [3] |
Signaling Pathways and Experimental Workflows
Caption: Compensatory activation of the PI3K/AKT pathway upon MEK inhibition by GSK360.
Caption: A logical workflow for troubleshooting and mitigating resistance to GSK360.
Experimental Protocols
Western Blot for Phosphorylated ERK (p-ERK) and AKT (p-AKT)
Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways following GSK360 treatment.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with GSK360 and/or combination agents at desired concentrations for specified time points (e.g., 1, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer.
-
Heat samples at 95°C for 5 minutes.
-
Load samples onto a 4-12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the effect of single-agent and combination drug treatments on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with a dose range of GSK360, a combination agent, or both. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells and plot dose-response curves to determine IC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Protocol:
-
Cell Treatment:
-
Treat cells with the indicated concentrations of GSK360 and/or combination agents for 24-48 hours.
-
-
Cell Collection:
-
Collect both adherent and floating cells. Wash with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. A phase Ib dose-escalation study of the MEK inhibitor trametinib in combination with the PI3K/mTOR inhibitor GSK2126458 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Epigenetic Landscape: A Comparative Analysis of GSK's Molibresib and Other BET Bromodomain Inhibitors
For researchers, scientists, and drug development professionals, the dynamic field of epigenetics offers a promising frontier for novel therapeutic strategies. This guide provides a comprehensive comparative analysis of GlaxoSmithKline's (GSK) clinical-stage epigenetic modifier, molibresib (GSK525762), and other prominent Bromodomain and Extra-Terminal (BET) domain inhibitors. This objective overview, supported by experimental data, aims to inform inhibitor selection and experimental design in the pursuit of next-generation cancer therapies.
Molibresib (also known as GSK525762 or I-BET-762) is a potent and selective small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[3][4] By competitively binding to the acetyl-lysine binding pockets of BET proteins, molibresib disrupts their chromatin localization and subsequently downregulates the expression of key oncogenes, such as MYC, and other genes involved in cell proliferation and survival.[4][5]
Performance Comparison of BET Inhibitors
The efficacy of BET inhibitors is primarily determined by their binding affinity for the bromodomains of BET proteins, their selectivity over other bromodomain-containing proteins, and their activity in cellular and in vivo models. The following tables summarize available quantitative data for molibresib and other well-characterized BET inhibitors, such as JQ1 and OTX015.
| Inhibitor | Target(s) | Binding Affinity (IC50/Kd) | Key Characteristics | Citations |
| Molibresib (GSK525762) | BRD2, BRD3, BRD4 | IC50: ~35 nM (cell-free) | Orally bioavailable; initially developed for inflammatory diseases; shows potent anticancer activity. | [1][2] |
| JQ1 | BRD2, BRD3, BRD4, BRDT | BRD4(BD1) Kd: ~50 nM | Widely used as a chemical probe; potent anti-proliferative effects in various cancers. | [4] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | IC50: 19-39 nM (AlphaScreen) | Orally bioavailable; has been evaluated in multiple clinical trials for hematological and solid tumors. | |
| I-BET151 | BRD2, BRD3, BRD4 | BRD4(BD1) IC50: 250 nM | One of the early-generation BET inhibitors; demonstrates anti-inflammatory and anti-cancer properties. | |
| NHWD-870 | BET proteins | More potent than GSK525762, OTX-015, and BMS-986158 in some studies. | Reported to be more effective against a range of solid tumors and less toxic in animal models compared to other BETis. | [6] |
| Inhibitor | Cell Line | Growth Inhibition (GI50/IC50) | Observed Effects | Citations |
| Molibresib (GSK525762) | NUT Midline Carcinoma (NMC) | IC50: ~50 nM | Induces differentiation and apoptosis. | [7][8] |
| Non-Hodgkin's Lymphoma | - | Induces BIM-dependent apoptosis. | [9] | |
| JQ1 | Multiple Myeloma | IC50: ~100-500 nM | Downregulates MYC and induces cell cycle arrest. | [4] |
| Lung Adenocarcinoma | - | Suppresses tumor growth. | [3] | |
| OTX015 (Birabresib) | Acute Myeloid Leukemia | - | Demonstrates anti-leukemic activity. | |
| Diffuse Large B-cell Lymphoma | - | Induces apoptosis and cell cycle arrest. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of BET inhibitor performance. Below are methodologies for key assays frequently cited in the characterization of these compounds.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the binding of BET proteins to specific gene promoters and the displacement of these proteins by inhibitors.
Detailed Protocol:
-
Cell Treatment and Cross-linking: Treat cancer cells with the BET inhibitor or vehicle control for a specified time. Cross-link protein-DNA complexes with formaldehyde (B43269).
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., BRD4) or a control IgG overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with RNase A and Proteinase K, and then purify the DNA.
-
Analysis: Quantify the immunoprecipitated DNA by qPCR using primers for target gene promoters (e.g., MYC) and normalize to input DNA.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of BET inhibitors on cell proliferation and viability.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of BET inhibitors in an animal model.
Detailed Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the BET inhibitor (e.g., molibresib) or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[11]
Signaling Pathways and Mechanisms of Action
BET inhibitors exert their anti-cancer effects by disrupting the transcriptional programs of key oncogenes and cell cycle regulators. The inhibition of BRD4, in particular, has been shown to have a profound impact on the expression of the MYC oncogene, a critical driver in many human cancers.[4] Furthermore, BET inhibitors can modulate other crucial signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.[3]
Caption: Mechanism of action of BET inhibitors like molibresib.
Experimental Workflow for Assessing BET Inhibitor Efficacy
A typical workflow for evaluating a novel BET inhibitor involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and anti-tumor activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. newatlas.com [newatlas.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. onclive.com [onclive.com]
Cross-Validation of GSK3 Inhibition: A Comparative Guide on the Anti-Tumor Activity of Elraglusib (9-ING-41)
Disclaimer: The compound "GSK360" is not referenced in publicly available scientific literature or clinical trial databases. This guide will focus on the well-documented Glycogen Synthase Kinase 3 (GSK3) inhibitor, elraglusib (9-ING-41) , as a representative agent for this therapeutic class. Elraglusib has demonstrated significant anti-tumor activity across a variety of preclinical and clinical models.
Introduction to GSK3 as a Therapeutic Target in Oncology
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, proliferation, and apoptosis. Dysregulation of GSK3 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. GSK3 can act as either a tumor suppressor or a promoter depending on the cellular context. Its inhibition has been shown to have anti-tumor effects in a range of cancers.[1] Elraglusib (9-ING-41) is a potent and selective inhibitor of GSK3β that has shown promise in preclinical and clinical studies.[2][3]
Anti-Tumor Activity of Elraglusib in Preclinical Models
Elraglusib has demonstrated broad anti-tumor activity in various preclinical models, including in vitro cell lines, in vivo animal models, and patient-derived xenografts (PDX).[4]
In Vitro Anti-Tumor Activity
The primary mechanism of elraglusib's anti-tumor effect involves the downregulation of pro-survival pathways, particularly the NF-κB pathway.[4][5] This leads to cell cycle arrest and apoptosis in cancer cells.[5]
Table 1: Summary of Elraglusib's In Vitro Activity
| Cell Line Model | Cancer Type | Observed Effect | Reference |
| Various cancer cell lines | Multiple solid tumors and lymphomas | Inhibition of tumor growth | [4] |
| Colorectal cancer cells | Colorectal Cancer | Promoted immune cell-mediated tumor cell killing and enhanced tumor cell pyroptosis | [6] |
| T-cell lymphoma lines | T-cell Lymphoma | Cytotoxic effects | [7] |
| Primary human T cells (activated) | N/A | Dose-dependent reduction in viability | [7] |
In Vivo and Patient-Derived Xenograft (PDX) Models
Elraglusib has shown significant efficacy in inhibiting tumor growth in various in vivo and PDX models, both as a monotherapy and in combination with other agents.[3][8][9]
Table 2: Summary of Elraglusib's In Vivo and PDX Activity
| Model Type | Cancer Type | Treatment | Key Findings | Reference |
| Patient-derived xenograft (PDX) | Pancreatic Ductal Adenocarcinoma (PDAC) | Elraglusib + Gemcitabine | Inhibition of tumor growth and tumor regression | [8][9] |
| Syngeneic murine model | Colorectal Cancer | Elraglusib + anti-PD-L1 | Synergistic anti-tumor effect | [6] |
| B16 melanoma mouse model | Melanoma | Elraglusib monotherapy | Suppressive effect on tumor growth | [10] |
| B16 melanoma mouse model | Melanoma | Elraglusib + anti-PD-1 mAb | Enhanced anti-tumor effect, particularly with sequential therapy | [10] |
| In vivo models | Neuroblastoma and Malignant Glioma | Elraglusib | Active against these tumor types | [11] |
Clinical Validation of Elraglusib's Anti-Tumor Activity
Elraglusib has been evaluated in Phase 1 and 2 clinical trials in patients with advanced solid tumors and hematologic malignancies, both as a single agent and in combination with standard-of-care chemotherapies.[2][12][13]
Table 3: Summary of Clinical Trial Results for Elraglusib
| Trial Phase | Patient Population | Treatment | Key Outcomes | Reference |
| Phase 1/2 (NCT03678883) | Advanced solid tumors | Elraglusib monotherapy | Confirmed and durable complete response in one melanoma patient refractory to checkpoint inhibitors. Clinical benefit in colorectal cancer patients. | [2][3] |
| Phase 1/2 (NCT03678883) | Advanced solid tumors | Elraglusib + Chemotherapy | Seven partial responses observed. Median progression-free survival of 2.1 months and median overall survival of 6.9 months. | [12][13] |
| Phase 2 (NCT03678883) | Previously untreated advanced PDAC | Elraglusib + Gemcitabine + nab-Paclitaxel | Disease control rate of 51.7% and objective response rate of 37.9%. | [8][9] |
| Phase 1/2 (Pediatric) | Refractory pediatric malignancies | Elraglusib monotherapy and combination | Well-tolerated with encouraging anti-tumor activity, including one complete response in a patient with recurrent Ewing sarcoma. | [11] |
Comparison with Other Anti-Cancer Agents: GSK3 Inhibitors vs. PARP Inhibitors
The combination of GSK3 inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors has shown synergistic anti-tumor effects.[14] Inhibition of GSK3β can induce homologous recombination deficiency in cancer cells, thereby sensitizing them to PARP inhibitors.[14][15] This suggests a promising combination therapy strategy, particularly for tumors that are resistant to PARP inhibitor monotherapy.[14] In colorectal cancer cell lines, GSK3 inhibitors exhibited a strong synergistic effect with PARP inhibitors.[14]
Experimental Protocols
Cell Viability and Growth Inhibition Assays
Standard assays such as MTT or CellTiter-Glo are utilized to assess the impact of elraglusib on the viability and proliferation of various cancer cell lines.[5]
In Vivo Tumor Models
-
Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted into mice to better recapitulate human tumor biology.[4]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain to study the interaction with the immune system.[6]
-
Treatment Administration: Elraglusib is typically administered intravenously.[11]
-
Efficacy Assessment: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. Survival is also a key endpoint.
Immunomodulatory Effect Assessment
-
Flow Cytometry: Used to analyze the expression of immune checkpoint molecules (e.g., PD-1, TIGIT, LAG-3) on immune cells.[10]
-
Cytokine Profiling: Measurement of cytokine levels in plasma or cell culture supernatants to assess the immune response.[6]
-
T-cell Killing Assays: In vitro co-culture of tumor cells and T-cells to measure the ability of T-cells to kill cancer cells in the presence of the drug.
Visualizing Pathways and Workflows
GSK3 Signaling Pathway in Cancer
Caption: GSK3β signaling pathway and the inhibitory action of elraglusib.
Experimental Workflow for Anti-Tumor Drug Evaluation
Caption: A typical workflow for the evaluation of a novel anti-tumor agent.
References
- 1. researchgate.net [researchgate.net]
- 2. actuatetherapeutics.com [actuatetherapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. benchchem.com [benchchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. actuatetherapeutics.com [actuatetherapeutics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Glycogen synthase kinase 3β inhibition synergizes with PARP inhibitors through the induction of homologous recombination deficiency in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GSK3β guides chromosomal repair pathway selection to support BRCA1-independent PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
GSK360 (GSK3326595): A Potency Comparison with First-Generation PRMT5 Inhibitors
A Technical Guide for Researchers in Oncology and Drug Development
The landscape of epigenetic cancer therapy has seen significant interest in targeting Protein Arginine Methyltransferase 5 (PRMT5). As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on a variety of histone and non-histone proteins, PRMT5 is a critical regulator of essential cellular processes, including gene expression, mRNA splicing, and signal transduction.[1] Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention.[2]
This guide provides an objective comparison of GSK360 (GSK3326595), a key PRMT5 inhibitor, with other first-generation inhibitors. The focus is on quantitative measures of potency, the experimental methodologies used to derive these data, and the signaling context in which these inhibitors function.
Defining First-Generation PRMT5 Inhibitors
First-generation PRMT5 inhibitors are typically small molecules designed to directly block the enzyme's catalytic activity. They primarily achieve this by targeting either the binding pocket of the S-adenosylmethionine (SAM) cofactor or the protein substrate.[3][4] While effective at inhibiting PRMT5, this direct mechanism can affect both cancerous and healthy cells, leading to potential on-target toxicities such as neutropenia, thrombocytopenia, and anemia.[3] GSK3326595, along with compounds like EPZ015666 and JNJ-64619178, falls into this category.[4][5]
GSK3326595 is specifically characterized as a potent, selective, and reversible inhibitor of PRMT5.[6][] Its mechanism of action is SAM-uncompetitive and peptide-substrate-competitive, meaning it binds to the PRMT5-SAM complex at the substrate-binding site.[5][8][9]
Quantitative Potency Comparison
The potency of PRMT5 inhibitors is most commonly evaluated by their half-maximal inhibitory concentration (IC50) in biochemical assays and their effect on cellular markers of PRMT5 activity. The data below summarizes the biochemical potency of GSK3326595 in comparison to other notable first-generation PRMT5 inhibitors.
Table 1: Biochemical Potency of First-Generation PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| GSK3326595 | EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.2 nM[6] |
| EPZ015666 | GSK3235025 | Substrate-competitive, SAM-uncompetitive | 22 nM[5] |
| JNJ-64619178 | Onametostat | SAM-competitive | <1 nM (sub-nanomolar) |
| LLY-283 | - | SAM-competitive | Not specified |
| PF-06939999 | - | SAM-competitive | Not specified |
Note: IC50 values can vary based on specific assay conditions.
Based on available biochemical data, GSK3326595 demonstrates high potency with a low nanomolar IC50 value. While direct head-to-head comparisons across different studies should be made with caution due to variations in experimental conditions, it is positioned as a highly potent agent among first-generation PRMT5 inhibitors.
Experimental Protocols
Accurate assessment of inhibitor potency relies on standardized and detailed experimental methodologies. Below are the protocols for the key experiments used to evaluate PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay directly quantifies the enzymatic activity of the purified PRMT5/MEP50 complex and the inhibitory effect of the test compound.
-
Principle : The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[10]
-
Reagents and Materials :
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
³H-SAM (radiolabeled methyl donor)
-
Test inhibitor (e.g., GSK3326595)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter plates
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 60 minutes) to allow for inhibitor binding, which is crucial for slow-binding inhibitors like GSK3326595.[9]
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[10][11]
-
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This assay assesses the on-target effect of a PRMT5 inhibitor within a cellular context by measuring the global levels of sDMA, a direct product of PRMT5 activity.
-
Principle : This method uses an antibody specific to the sDMA mark to detect changes in PRMT5 activity in cells treated with an inhibitor. A reduction in the sDMA signal indicates target engagement and inhibition.[10]
-
Reagents and Materials :
-
Cancer cell line of interest
-
Test inhibitor (e.g., GSK3326595)
-
Cell lysis buffer
-
Primary antibodies: anti-sDMA, anti-total protein loading control (e.g., GAPDH, β-actin, or a specific PRMT5 substrate like SmD3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure :
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).
-
Lyse the cells to extract total protein and quantify the protein concentration.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the sDMA signal to the loading control to determine the relative reduction in sDMA levels.[8][10]
-
Signaling Pathways and Experimental Workflow
To understand the context in which GSK3326595 and other PRMT5 inhibitors operate, it is essential to visualize the PRMT5 signaling pathway and the general workflow for inhibitor evaluation.
Conclusion
GSK360 (GSK3326595) is a potent, first-generation PRMT5 inhibitor with biochemical IC50 values in the low nanomolar range, comparable to and in some cases more potent than other inhibitors in its class, though some SAM-competitive inhibitors may exhibit even greater potency. Its specific mechanism as a substrate-competitive, SAM-uncompetitive inhibitor distinguishes it from SAM-competitive agents. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of PRMT5 inhibitors. While first-generation inhibitors have shown promise, ongoing research is focused on developing next-generation agents, such as MTA-cooperative inhibitors, to achieve greater tumor cell selectivity and improve the therapeutic window.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation of Biomarkers for Dostarlimab (PD-1 Inhibitor) Treatment Response: A Comparative Guide
This guide provides a comparative overview of validated and investigational biomarkers for predicting treatment response to Dostarlimab (GSK4057190), a programmed cell death protein 1 (PD-1) inhibitor. We compare the performance of key biomarkers, detail the experimental protocols for their validation, and situate Dostarlimab within the broader landscape of PD-1/PD-L1 inhibitors. This document is intended for researchers, scientists, and drug development professionals working in oncology and immunotherapy.
Introduction to Dostarlimab and the PD-1/PD-L1 Pathway
Dostarlimab is a humanized monoclonal antibody that blocks the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2. By inhibiting this immune checkpoint pathway, which cancer cells often exploit to evade immune surveillance, Dostarlimab restores the ability of T-cells to recognize and attack tumor cells. Understanding the biomarkers that predict a patient's response to this therapy is crucial for patient selection and improving clinical outcomes.
Below is a diagram illustrating the mechanism of action of Dostarlimab in the PD-1/PD-L1 signaling pathway.
Caption: Mechanism of Dostarlimab in the PD-1/PD-L1 Pathway.
Key Biomarkers for Dostarlimab Treatment Response
Several biomarkers have been evaluated for their ability to predict response to PD-1/PD-L1 inhibitors like Dostarlimab. The most prominent are mismatch repair deficiency (dMMR)/microsatellite instability-high (MSI-H), PD-L1 expression, and tumor mutational burden (TMB).
| Biomarker | Description | Utility for Dostarlimab | Performance Comparison |
| dMMR/MSI-H | Deficiency in the cellular DNA mismatch repair system, leading to high microsatellite instability. | Approved Biomarker: Dostarlimab is approved for the treatment of dMMR recurrent or advanced endometrial cancer and solid tumors. | High Predictive Value: dMMR/MSI-H status is a strong predictor of response to PD-1 inhibition across various tumor types. |
| PD-L1 Expression | The level of PD-L1 protein expression on tumor cells or immune cells, typically measured by immunohistochemistry (IHC). | Investigational/Context-Dependent: While widely studied, the predictive value of PD-L1 can vary by tumor type, IHC antibody clone, and scoring method. | Moderate Predictive Value: Higher PD-L1 expression is often associated with better response rates, but it is not a perfect biomarker, as some PD-L1 negative patients may still respond. |
| Tumor Mutational Burden (TMB) | The total number of mutations per coding area of a tumor genome. High TMB can lead to the formation of neoantigens, which are recognized by the immune system. | Investigational: High TMB is being explored as a predictor of response to immunotherapy. | Variable Predictive Value: The definition and measurement of TMB are not yet standardized, and its predictive power can differ between cancer types. |
Comparative Performance of Dostarlimab and Alternatives
Dostarlimab is one of several approved PD-1/PD-L1 inhibitors. Its efficacy is often compared to other drugs in this class, such as Pembrolizumab and Nivolumab.
| Drug | Target | Approved Indications (dMMR/MSI-H) | Key Efficacy Data (dMMR Endometrial Cancer) |
| Dostarlimab (Jemperli) | PD-1 | Endometrial cancer, solid tumors. | Objective Response Rate (ORR): ~42-45% in dMMR endometrial cancer populations. |
| Pembrolizumab (Keytruda) | PD-1 | Multiple solid tumors, including endometrial cancer. | ORR: ~36-57% in MSI-H/dMMR endometrial cancer. |
| Nivolumab (Opdivo) | PD-1 | Colorectal cancer, other solid tumors. | Efficacy has been demonstrated in MSI-H/dMMR colorectal cancer. |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker testing is essential for patient selection. Below are summaries of the standard methodologies for the key biomarkers.
Workflow for dMMR/MSI-H Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
